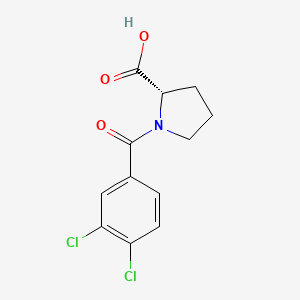

N-(3,4-dichlorobenzoyl)proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H11Cl2NO3 |

|---|---|

Molecular Weight |

288.12 g/mol |

IUPAC Name |

(2S)-1-(3,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H11Cl2NO3/c13-8-4-3-7(6-9(8)14)11(16)15-5-1-2-10(15)12(17)18/h3-4,6,10H,1-2,5H2,(H,17,18)/t10-/m0/s1 |

InChI Key |

ZHVCKMSAEWCLOO-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Interdisciplinary Research Initiatives:fostering Collaborations Between Chemists, Biologists, and Pharmacologists Will Be Crucial to Unlocking the Full Potential of This Compound. Joint Projects Could Focus on Its Application in Areas Such As Targeted Drug Delivery, Biomaterials, and As a Tool for Studying Protein Folding and Function.

The table below summarizes the key research directions and potential interdisciplinary collaborations:

| Research Direction | Key Objectives | Potential Interdisciplinary Collaborations |

| Medicinal Chemistry | Synthesis of analogs, SAR studies, lead optimization. | Pharmacology, Toxicology |

| Structural Biology | Incorporation into peptides, conformational analysis. | Biophysics, Computational Chemistry |

| Chemical Biology | Development of chemical probes, target identification. | Cell Biology, Molecular Biology |

| Pharmacology | In vitro and in vivo biological evaluation. | Medicinal Chemistry, Biochemistry |

Mechanistic Research on the Biological Activities of N 3,4 Dichlorobenzoyl Proline and Its Bio Isosteres

Investigations into Antimicrobial Mechanisms

The antimicrobial potential of N-(3,4-dichlorobenzoyl)proline and its bio-isosteres is an area of active investigation. Research into the precise mechanisms is ongoing, with studies focusing on specific enzyme inhibition and broader effects on bacterial pathways.

Specific Enzyme Inhibition Studies (e.g., TrmD)

While direct inhibitory studies of this compound on tRNA-(N1G37) methyltransferase (TrmD) are not extensively documented in publicly available literature, TrmD remains a compelling target for novel antibacterial agents. TrmD is an essential enzyme in many bacteria, responsible for a key tRNA modification that prevents translational frameshift errors. Its structural differences from its human functional homolog, Trm5, present a therapeutic window for selective inhibition.

The development of inhibitors against TrmD often involves a structure-guided, fragment-based approach. This methodology has led to the discovery of potent drug-like molecules with significant in vitro inhibitory activity against TrmD in various mycobacterial species. Although specific data for this compound is not available, the general principles of TrmD inhibition suggest that compounds capable of binding to its unique active site could disrupt bacterial protein synthesis, leading to cell death. The distinct structural features of bacterial TrmD, such as a trefoil knot methyl donor binding region and a unique bent conformation for its cofactor S-adenosyl-l-methionine (SAM), are key targets for inhibitor design.

Broad-Spectrum Antibacterial Pathway Perturbations

Beyond specific enzyme targets, the broader antimicrobial mechanisms of compounds structurally related to this compound are being explored. For instance, compounds containing a dichlorobenzyl moiety, such as S-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22), have been shown to act as reversible inhibitors of the bacterial cell wall protein MreB. MreB is a crucial protein for maintaining the rod shape of many bacteria, and its inhibition leads to the formation of non-viable coccoid cells. This disruption of the bacterial cytoskeleton affects essential processes like cell division, nutrient acquisition, and motility.

The N-acyl-proline scaffold itself is also of interest. While specific broad-spectrum antibacterial mechanisms are not well-defined for this class, various N-acyl-L-proline derivatives have been synthesized and shown to possess biological activities. The nature of the acyl group can significantly influence the biological effect, as demonstrated by studies on root growth promotion in plants where different benzoyl substitutions on the proline nitrogen led to varied activities. This suggests that the 3,4-dichlorobenzoyl group in this compound likely plays a critical role in its potential antimicrobial profile.

Exploration of Anti-Inflammatory Modulatory Pathways

The anti-inflammatory properties of compounds containing a dichlorophenyl group have been a subject of significant research. These investigations suggest that this compound could exert anti-inflammatory effects through the modulation of key signaling pathways.

One of the primary mechanisms by which dichlorophenyl-containing compounds may reduce inflammation is through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like nitric oxide synthase. For example, a derivative of diclofenac, which contains a dichlorophenyl moiety, has been shown to downregulate the expression of genes for nitric oxide and prostanoids, reduce plasma levels of pro-inflammatory cytokines like IL-1β and TNF-α, and increase the anti-inflammatory cytokine IL-10. This was associated with reduced DNA-binding activity of NF-κB p65 and AP-1/c-fos.

Furthermore, other synthetic compounds incorporating a 3,4-dichlorophenyl group have demonstrated significant anti-inflammatory activity in preclinical models. A series of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiones showed a notable reduction in carrageenan-induced footpad edema, a common model for acute inflammation. The table below summarizes the anti-inflammatory activity of representative compounds from this series.

| Compound | Inhibition of Edema (%) | Ulcerogenic Activity |

|---|---|---|

| 5b | 51.2 | Low |

| 5f | 57.8 | Low |

| 5i | 55.4 | Low |

| 5p | 52.3 | Low |

| 5r | 56.1 | Low |

| Indomethacin (Reference) | 62.5 | High |

These findings suggest that the 3,4-dichlorobenzoyl moiety of this compound could be a key pharmacophore for anti-inflammatory activity, potentially through the inhibition of NF-κB and other inflammatory mediators.

Mechanistic Studies of Potential Anticancer Actions

The potential anticancer activities of this compound and its bio-isosteres are being investigated through their interactions with specific molecular targets and their broader influence on cellular processes.

Interaction with Molecular Targets (e.g., specific enzymes, receptors)

Compounds with structural similarities to this compound have shown interactions with key molecular targets in cancer. For instance, a series of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides demonstrated potent anticancer activity by inhibiting human DNA topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription, and its inhibition leads to DNA damage and apoptosis in cancer cells. Molecular docking studies have indicated that these compounds interact strongly with the DNA-dependent subunit of topoisomerase II.

Another potential target for dichlorophenyl-containing compounds is the Src kinase. Src is a non-receptor tyrosine kinase that is often overactive in various cancers and plays a significant role in cell proliferation, survival, and metastasis. Inhibition of Src kinase is a validated strategy in cancer therapy.

The proline component of the molecule also suggests a potential interaction with proline metabolic pathways, which are increasingly recognized as important in cancer biology. Enzymes such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR) are key players in the proline-P5C cycle, which impacts cancer cell survival, proliferation, and metastasis. While direct inhibition of these enzymes by this compound has not been reported, the N-acyl-proline structure could potentially modulate their activity.

Influence on Cellular Processes and Growth Pathways

The influence of this compound on cellular processes and growth pathways can be inferred from studies on related compounds and the roles of its structural components. The proline metabolism, for example, is deeply intertwined with cancer cell proliferation and survival. Proline biosynthesis has been shown to support the production of biomass needed for cell proliferation, and the inhibition of this pathway can disrupt cancer cell growth. Specifically, targeting enzymes in the proline synthesis pathway can activate the GCN2 pathway, leading to an inhibition of protein synthesis and a slowdown in cellular metabolism.

Furthermore, the dichlorobenzoyl moiety may contribute to the disruption of cancer cell signaling. As mentioned, the inhibition of Src kinase by dichlorophenyl derivatives can have broad effects on downstream signaling pathways that control cell growth and survival. The table below summarizes the potential molecular targets and their influence on cellular processes for compounds structurally related to this compound.

| Structural Moiety | Potential Molecular Target | Influence on Cellular Processes and Growth Pathways |

|---|---|---|

| Dichlorobenzoyl | DNA Topoisomerase II | Induces DNA damage, leading to apoptosis. |

| Dichlorophenyl | Src Kinase | Inhibits signaling pathways for proliferation, survival, and metastasis. |

| N-acyl-proline | Proline Metabolic Enzymes (e.g., PRODH, PYCR) | Modulates proline-P5C cycle, impacting biomass production and redox homeostasis. |

| N-acyl-proline | GCN2 Pathway | Inhibits protein synthesis, slowing cellular metabolism and growth. |

These findings collectively suggest that this compound may exert anticancer effects by targeting multiple cellular pathways and processes critical for cancer cell growth and survival.

Intersections with Endogenous Proline Metabolism and Redox Homeostasis

Following an extensive review of available scientific literature, there is currently no specific research data detailing the direct interactions of this compound or its bio-isosteres with the pathways of endogenous proline metabolism and cellular redox homeostasis. The following discussion, therefore, provides a foundational understanding of these crucial cellular processes, which would be the basis for any future investigation into the mechanistic actions of this compound.

Endogenous proline metabolism and the maintenance of cellular redox homeostasis are intricately linked, forming a complex network that is vital for normal cell function and survival under stress. chemimpex.comnih.gov This interplay is largely governed by the balance between proline synthesis and its catabolism, two processes that are highly active in terms of redox reactions. nih.gov

The synthesis of proline from precursors like glutamate (B1630785) and ornithine involves the oxidation of reduced pyridine (B92270) nucleotides (NAD(P)H). nih.gov Conversely, the degradation of proline, a two-step enzymatic process, contributes to the cellular redox landscape in distinct ways.

The first and rate-limiting step in proline catabolism is catalyzed by the mitochondrial enzyme proline dehydrogenase (PRODH) , also known as proline oxidase (POX). googleapis.comfrontiersin.org This flavin-dependent enzyme oxidizes proline to Δ1-pyrroline-5-carboxylate (P5C). googleapis.comfrontiersin.org During this reaction, electrons can be transferred to the electron transport chain to support ATP production, or they can directly reduce molecular oxygen, leading to the formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals. googleapis.comfrontiersin.org

The second step is the conversion of P5C to glutamate, catalyzed by pyrroline-5-carboxylate dehydrogenase (P5CDH) , which involves the reduction of NAD+. nih.gov

This "proline cycle" of synthesis and degradation serves as a shuttle for redox potential between the mitochondria and the cytosol, influencing the cellular NAD(P)+/NAD(P)H ratios. googleapis.com This balance is critical, as these ratios regulate a multitude of cellular processes, including energy metabolism and antioxidant defenses.

Key Enzymes in Proline Metabolism and Redox Control

| Enzyme | Location | Function in Proline Metabolism | Role in Redox Homeostasis |

| Proline Dehydrogenase (PRODH/POX) | Mitochondria | Catalyzes the first step of proline catabolism (Proline → P5C). | Can generate mitochondrial ROS; transfers electrons to the electron transport chain. |

| Pyrroline-5-Carboxylate Dehydrogenase (P5CDH) | Mitochondria | Catalyzes the second step of proline catabolism (P5C → Glutamate). | Reduces NAD+ to NADH. |

| Pyrroline-5-Carboxylate Synthetase (P5CS) | Cytosol/Mitochondria | Catalyzes the synthesis of P5C from glutamate. | Consumes NADPH, impacting the NADPH/NADP+ ratio. |

| Pyrroline-5-Carboxylate Reductase (PYCR) | Cytosol/Mitochondria | Catalyzes the final step of proline synthesis (P5C → Proline). | Consumes NADH or NADPH. |

The modulation of PRODH activity is a key factor in cellular responses to stress. Under certain conditions, an increase in PRODH activity can lead to a significant generation of ROS, contributing to oxidative stress and potentially triggering programmed cell death (apoptosis). googleapis.comfrontiersin.org Conversely, proline itself can act as a ROS scavenger, and its synthesis can serve as a "redox vent," consuming excess reducing equivalents to mitigate oxidative stress. chemimpex.com This dual role of proline metabolism—being both a source and a sink for ROS—places it at a critical juncture in cellular stress responses. chemimpex.comgoogleapis.com

Applications of N 3,4 Dichlorobenzoyl Proline in Organic Synthesis and Catalysis

Utility as an Organocatalyst in Asymmetric Reactions

The use of proline and its derivatives as organocatalysts is a cornerstone of modern asymmetric synthesis, facilitating the creation of chiral molecules with high enantioselectivity. wikipedia.orgnih.gov These catalysts operate through mechanisms such as enamine or iminium ion formation, enabling a wide range of stereoselective transformations. wikipedia.org The structural modifications of the proline scaffold, particularly at the nitrogen atom, are known to significantly influence the catalyst's reactivity and selectivity. wikipedia.org However, specific research detailing the performance of N-(3,4-dichlorobenzoyl)proline as an organocatalyst in asymmetric reactions is not prominently featured in available scientific reports.

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Proline-derived organocatalysts have been successfully employed to mediate asymmetric Michael additions, yielding products with high enantiomeric excess. researchgate.net The catalyst's structure is crucial for achieving high stereocontrol. While there is a broad understanding of how N-acylated prolines can be utilized in such reactions, specific studies and detailed findings on the efficacy and substrate scope of this compound in Michael reactions or other carbon-carbon bond-forming processes like aldol or Mannich reactions are not extensively documented.

Proline and its derivatives can serve as chiral ligands that coordinate with metal centers to create highly effective asymmetric catalysts. researchgate.net The proline scaffold provides a rigid chiral environment that can induce high levels of stereoselectivity in a variety of metal-catalyzed reactions. The electronic and steric properties of the N-substituent can fine-tune the catalytic activity and selectivity of the resulting metal complex. Despite the potential for this compound to act as a chiral ligand, there is a lack of specific research articles detailing its synthesis, characterization, and application in metal-catalyzed asymmetric synthesis.

Role as a Versatile Reagent for the Preparation of Tailor-Made Amino Acids

The synthesis of non-natural or "tailor-made" amino acids is of significant interest for the development of novel peptides and pharmaceuticals. Proline derivatives have been utilized as chiral auxiliaries or reagents to direct the stereoselective synthesis of a wide array of amino acids. For instance, more complex proline derivatives, such as (R)- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide, have been identified as versatile and recyclable reagents for producing tailor-made α- and β-amino acids. acs.orgnih.gov However, specific methodologies or research findings demonstrating the use of this compound as a reagent for the preparation of custom amino acids are not readily found in the surveyed literature.

Implementation as a Chiral Building Block in Complex Molecule Total Synthesis

Chiral building blocks are essential starting materials for the efficient and stereocontrolled total synthesis of complex natural products and pharmaceuticals. Proline, with its inherent chirality and rigid cyclic structure, is a valuable chiral synthon. organic-chemistry.org Various derivatives of proline have been incorporated into the synthetic routes of complex molecules, where the proline unit imparts specific conformational constraints or serves as a scaffold for further chemical modifications. While the potential for this compound to be used as a chiral building block exists, there are no prominent examples or detailed studies in the available literature that describe its specific implementation in the total synthesis of complex molecules.

Exploration of N 3,4 Dichlorobenzoyl Proline in Agricultural Chemistry Research

Influence on Plant Stress Response Mechanisms (Drawing parallels with general proline function)

Proline is a multifaceted amino acid that plays a crucial role in helping plants adapt to various environmental stresses. solubilityofthings.comprepchem.comtradeindia.com Its accumulation is a common physiological response to conditions such as drought, salinity, and extreme temperatures. made-in-china.comsolubilityofthings.com The primary functions of proline in plant stress mitigation include:

Osmotic Adjustment: Proline acts as an osmolyte, a soluble compound that accumulates in cells to lower the water potential, thereby helping to maintain cell turgor and water uptake under osmotic stress. chemimpex.com

Stabilization of Cellular Structures: It is known to protect cellular structures, including membranes and proteins, from stress-induced damage. researchgate.net

Antioxidant Activity: Proline can scavenge reactive oxygen species (ROS), which are harmful byproducts of stress metabolism that can cause oxidative damage to cells. made-in-china.comsolubilityofthings.com

Signaling Molecule: There is growing evidence that proline may also act as a signaling molecule, influencing gene expression and other stress-responsive pathways. solubilityofthings.com

Given that N-(3,4-dichlorobenzoyl)proline is a derivative of proline, it could be hypothesized that its mode of action might be related to these established functions. The addition of the 3,4-dichlorobenzoyl group could potentially modify its stability, uptake, or interaction with cellular components, thereby altering its efficacy as a stress modulator. However, without empirical data, this remains speculative.

Investigation of Potential as a Component in Crop Protection or Growth Regulation Formulations

The inherent stress-mitigating properties of proline have led researchers to explore its exogenous application and the development of its derivatives for use in crop protection and growth regulation. made-in-china.comsolubilityofthings.com The application of proline has been shown to enhance tolerance to abiotic stresses in various crops.

Proline derivatives are synthesized and screened for various biological activities, including herbicidal and plant growth-regulating effects. The specific chemical modifications to the proline structure can lead to novel functionalities. For instance, different acyl groups attached to the proline nitrogen can result in compounds with selective herbicidal activity or the ability to modulate plant growth in specific ways.

While there is no specific information on this compound, the general field of research involves synthesizing libraries of such compounds and testing them in bioassays. The data below illustrates hypothetical findings from such a screening process for a generic proline derivative.

Hypothetical Bioactivity Screening of Proline Derivatives

| Compound | Concentration (µM) | Effect on Wheat Seedling Growth (Height change %) | Effect on Broadleaf Weed Emergence (Inhibition %) |

|---|---|---|---|

| Proline | 100 | +5% | 0% |

| Derivative A | 100 | +2% | 15% |

| Derivative B | 100 | -3% | 75% |

| This compound | - | Data Not Available | Data Not Available |

Mechanistic Studies on Plant Biochemical Pathways Affected by Proline Derivatives

Understanding the mechanism of action of any new agricultural chemical is crucial for its development and safe use. For proline derivatives, mechanistic studies would typically investigate their effects on key biochemical pathways in plants. These could include:

Proline Biosynthesis and Catabolism: Investigating whether the derivative enhances or inhibits the natural production and breakdown of proline in the plant.

Antioxidant Enzyme Activity: Measuring the activity of enzymes like catalase, peroxidase, and superoxide (B77818) dismutase to see if the compound enhances the plant's ability to cope with oxidative stress. made-in-china.comsolubilityofthings.com

Hormone Signaling: Assessing the impact on plant hormone pathways, such as those involving abscisic acid (ABA), which is heavily involved in stress responses.

Gene Expression: Analyzing changes in the expression of stress-responsive genes to pinpoint the molecular pathways being affected.

The table below presents a hypothetical summary of the effects of a generic proline derivative on key stress-related biochemical markers.

Hypothetical Effects of a Proline Derivative on Plant Biochemical Markers under Drought Stress

| Treatment | Endogenous Proline Level (µg/g FW) | Catalase Activity (units/mg protein) | ABA Content (ng/g FW) |

|---|---|---|---|

| Control (No Stress) | 15 | 50 | 20 |

| Drought Stress | 150 | 35 | 100 |

| Drought + Proline | 180 | 45 | 110 |

| Drought + Proline Derivative X | 165 | 55 | 95 |

| Drought + this compound | Data Not Available | Data Not Available | Data Not Available |

Advanced Analytical Methodologies for Detection and Quantification of N 3,4 Dichlorobenzoyl Proline

Chromatographic Techniques for Purity, Enantiomeric, and Diastereomeric Separation

Chromatography is a cornerstone for the analysis of N-(3,4-dichlorobenzoyl)proline, enabling the separation of the target compound from impurities and the resolution of its stereoisomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools, each with specific applications tailored to the compound's properties.

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. Method development is centered on selecting the appropriate stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

For the enantiomeric separation of proline derivatives, chiral stationary phases (CSPs) are indispensable. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support, are particularly effective. nih.gov The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric effects between the analyte and the chiral selector. nih.gov The presence of the carboxyl group in this compound suggests that hydrogen bonding plays a significant role in the chiral recognition process on such columns. nih.gov

The mobile phase composition is a critical parameter that is optimized to achieve good resolution. For proline derivatives on polysaccharide-type columns, a mobile phase consisting of a non-polar solvent like hexane, a polar modifier such as ethanol, and a small amount of a strong acid like trifluoroacetic acid (TFA) is often effective. nih.govresearchgate.net The TFA helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

The 3,4-dichlorobenzoyl moiety in the molecule provides a strong chromophore, making UV detection a suitable and straightforward choice for quantification.

Table 1: Illustrative HPLC Method Parameters for Chiral Separation

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) | Proven effectiveness for chiral separation of proline derivatives. nih.gov |

| Mobile Phase | Hexane:Ethanol:TFA (e.g., 85:15:0.1 v/v/v) | Ethanol percentage is adjusted to optimize resolution; TFA improves peak shape. nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |

| Column Temperature | 25 °C (Ambient) | Temperature can be varied to improve selectivity. |

| Detection | UV at ~245 nm | Based on the absorbance maximum of the dichlorobenzoyl chromophore. |

| Injection Volume | 10 µL | Standard volume, can be adjusted based on concentration. |

Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. This compound, being an amino acid derivative with a free carboxylic acid, is non-volatile. Therefore, a chemical derivatization step is mandatory to convert it into a volatile analogue suitable for GC analysis. sigmaaldrich.com

The most common derivatization strategy for amino acids involves the esterification of the carboxyl group. sigmaaldrich.com This can be achieved by reacting the analyte with an alcohol (e.g., methanol (B129727) or isopropanol) in the presence of an acid catalyst (e.g., HCl) or by using reagents like diazomethane. This process converts the polar carboxylic acid into a less polar, more volatile ester. The resulting this compound methyl or ethyl ester can then be analyzed by GC.

For the separation of enantiomers, a chiral capillary column is required. Columns with chiral stationary phases, such as cyclodextrin (B1172386) derivatives (e.g., CHIRALDEX G-TA), are highly effective for resolving derivatized amino acid enantiomers. sigmaaldrich.com The benefits of using GC for this analysis include potentially shorter run times and higher sensitivity compared to HPLC. sigmaaldrich.com

Table 2: Representative GC Method for Volatile Derivatives

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Derivatization | Esterification (e.g., with Methanolic HCl) | Required to increase volatility by converting the carboxylic acid to an ester. sigmaaldrich.com |

| Column | CHIRALDEX G-TA (or similar chiral capillary column) | Provides enantiomeric separation of the derivatized analyte. sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivative. |

| Oven Program | e.g., 100 °C hold for 2 min, ramp at 5 °C/min to 220 °C | Temperature gradient optimized to separate enantiomers and impurities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general sensitivity; MS offers high selectivity and structural information. |

Derivatization Strategies for Enhanced Sensitivity and Enantioseparation in Analytical Methods

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, derivatization can be employed to increase volatility for GC, enhance detector response for HPLC, or facilitate chiral separation on achiral columns.

For GC Analysis : As detailed previously, esterification of the carboxylic acid group is the primary derivatization strategy to increase volatility. sigmaaldrich.com This is a prerequisite for GC analysis.

For Enhanced HPLC Sensitivity : While the dichlorobenzoyl group allows for UV detection, higher sensitivity can be achieved using fluorescence detection. This requires introducing a fluorescent tag (fluorophore) into the molecule. Derivatization of the carboxylic acid group with a fluorescent reagent, such as one containing a coumarin (B35378) or dansyl moiety, would yield a highly sensitive derivative. This approach is particularly useful for trace-level quantification.

For Enantioseparation on Achiral Columns : An alternative to using expensive chiral stationary phases is to derivatize the racemic analyte with a chiral derivatizing agent (CDA). A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column (e.g., a C18 column). For this compound, a chiral amine or alcohol could be used to form a diastereomeric amide or ester, respectively.

Table 3: Derivatization Strategies and Applications

| Goal | Strategy | Reagent Example | Analytical Technique |

|---|---|---|---|

| Increase Volatility | Esterification of Carboxyl Group | Methanolic HCl, Diazomethane | Gas Chromatography (GC) |

| Enhance Sensitivity | Fluorescent labeling of Carboxyl Group | 4-Bromomethyl-7-methoxycoumarin | HPLC with Fluorescence Detection |

| Enable Chiral Separation (on achiral column) | Formation of Diastereomers | (R)-(+)-1-Phenylethylamine (reacts with carboxyl group) | High-Performance Liquid Chromatography (HPLC) |

Development of Spectroscopic Quantification Methods

While often used in conjunction with chromatography, spectroscopic methods can also be employed directly for the quantification of this compound in pure samples or simple mixtures.

UV-Visible Spectrophotometry : This is a straightforward and rapid method for quantification. The dichlorobenzoyl aromatic ring in the molecule is a strong chromophore that absorbs UV light. A quantitative method can be developed by preparing a calibration curve of absorbance versus concentration using standards of known purity. The absorbance of an unknown sample is then measured at the wavelength of maximum absorbance (λmax), and its concentration is determined from the calibration curve. This method is simple and cost-effective but lacks the selectivity to distinguish the analyte from structurally similar impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Quantitative NMR (qNMR) is a powerful primary analytical method for determining the concentration of a substance without the need for an identical analyte standard for calibration. In a qNMR experiment, a known mass of the sample is dissolved with a known mass of a stable, non-interfering internal standard. The concentration of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with a signal from the internal standard. mdpi.com For this compound, the distinct signals from the aromatic protons or the α-proton of the proline ring could be used for quantification. qNMR is highly accurate and provides structural confirmation simultaneously.

Mass Spectrometry (MS) : When coupled with a separation technique like HPLC or GC, mass spectrometry offers exceptional sensitivity and selectivity for quantification. In LC-MS, techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used. In SIM mode, the mass spectrometer is set to detect only the molecular ion of this compound, providing high selectivity. MRM offers even greater specificity by monitoring a specific fragmentation transition from a precursor ion to a product ion, effectively eliminating background noise and allowing for quantification at very low levels.

Conclusions and Future Research Trajectories for N 3,4 Dichlorobenzoyl Proline Studies

Synthesis of Current Academic Contributions and Identified Research Gaps

The primary academic contribution to the study of N-(3,4-dichlorobenzoyl)proline is the documentation of its chemical synthesis. The established protocol involves the reaction of L-proline with 3,4-dichlorobenzoyl chloride in the presence of a base, a straightforward method that makes the compound accessible for further study. prepchem.com

Beyond its synthesis, however, the scientific literature is sparse. A closely related compound, (R)-γ-(3,4-Dichlorobenzyl)-L-proline HCl, has been noted for its potential in pharmaceutical research, particularly in the field of neuropharmacology, and as a key intermediate in the synthesis of other therapeutic agents. chemimpex.com This suggests that the dichlorobenzyl and dichlorobenzoyl moieties, when attached to a proline scaffold, may confer significant biological activity. Proline and its derivatives are known to play crucial roles in protein structure and are integral components in a variety of bioactive molecules and pharmaceuticals. They are recognized for their ability to induce specific conformations in peptides and proteins, making them valuable tools in drug design. nih.govnih.gov

The core research gap, therefore, is the near-complete absence of biological and pharmacological data for this compound itself. While the individual components of the molecule—the dichlorinated benzene (B151609) ring and the N-acylproline structure—are common in medicinal chemistry, their combined effect in this specific arrangement remains uncharacterized. There is a clear need for foundational research to determine its basic biological properties.

Emerging Areas of Research and Potential for Interdisciplinary Collaborations

Given the known activities of related compounds, several emerging research areas can be identified for this compound. These areas offer fertile ground for interdisciplinary collaborations.

Medicinal Chemistry and Drug Discovery: The primary avenue for future research lies in the biological evaluation of this compound. The presence of the dichlorophenyl group, a common feature in many antimicrobial and anticancer agents, suggests that this compound could be screened for similar activities. mdpi.com A systematic investigation into its structure-activity relationship (SAR) could be initiated by synthesizing and testing a library of analogs with variations in the substitution pattern on the benzoyl ring and modifications to the proline ring. mdpi.com This would necessitate collaboration between synthetic organic chemists and pharmacologists.

Structural Biology and Biophysics: Proline derivatives are known to influence the conformation of peptides. nih.gov this compound could be incorporated into synthetic peptides to study its effect on secondary structure, stability, and protein-protein interactions. This research would benefit from the expertise of structural biologists using techniques such as X-ray crystallography and NMR spectroscopy to elucidate the conformational changes induced by this non-natural amino acid.

Chemical Biology and Probe Development: The compound could serve as a scaffold for the development of chemical probes to study biological processes. For instance, by attaching a fluorescent tag or a photo-activatable group, researchers could create tools to investigate the cellular targets and mechanisms of action of N-acylproline derivatives. researchgate.net This would involve collaboration between organic chemists and cell biologists.

Strategic Directions for Future Academic Exploration of this compound

To systematically explore the potential of this compound, a multi-pronged research strategy is proposed:

Q & A

Q. What are the standard synthetic routes for N-(3,4-dichlorobenzoyl)proline, and what reagents/conditions are critical for achieving high yields?

this compound is typically synthesized via acylation of proline with 3,4-dichlorobenzoyl chloride. Key steps include:

- Reagent Selection : Use 3,4-dichlorobenzoyl chloride (prepared via chlorination of benzoyl chloride derivatives) as the acylating agent .

- Reaction Conditions : Conduct the reaction in anhydrous solvents like dichloromethane or toluene under inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride. A base such as triethylamine is added to neutralize HCl byproducts .

- Purification : Flash column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is recommended to isolate the product with >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary?

- Temperature : Store at –20°C in sealed vials to prevent degradation. The compound may decompose at room temperature over weeks due to hydrolysis of the amide bond .

- Light Sensitivity : Protect from UV light to avoid photodegradation of the aromatic chloro groups. Use amber glassware .

- Solvent Compatibility : Avoid aqueous or protic solvents (e.g., methanol); anhydrous DMSO or DMF is preferred for long-term solutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the acylation of proline with 3,4-dichlorobenzoyl chloride?

- Solvent Optimization : Use toluene or THF instead of DCM to reduce side reactions like dimerization. Toluene improves solubility of intermediates .

- Stoichiometry : Maintain a 1.2:1 molar ratio of acyl chloride to proline to ensure complete reaction while avoiding excess reagent .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time .

- Workup : Quench with ice-cold water to precipitate the product and remove unreacted acyl chloride .

Q. What mechanistic insights explain the biological activity of this compound derivatives in cancer models?

- Apoptosis Induction : Derivatives like 1-cyclopropyl-4-((1-(3,4-dichlorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2-one activate caspase-3/7 pathways, leading to programmed cell death in breast and colon cancer lines .

- Structure-Activity Relationships (SAR) : The dichlorophenyl group enhances membrane permeability, while the proline moiety contributes to target specificity (e.g., kinase inhibition) .

- In vitro Validation : Use flow cytometry (Annexin V/PI staining) and Western blotting (caspase cleavage) to confirm apoptotic mechanisms .

Q. How can researchers resolve contradictions in reported NMR data for this compound derivatives?

- Solvent Effects : NMR shifts vary with solvent (e.g., DMSO-d6 vs. CDCl₃). For consistency, replicate literature conditions or report solvent-specific data .

- Concentration Dependence : High concentrations may cause aggregation, altering chemical shifts. Use diluted samples (≤10 mM) .

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to assign ambiguous peaks. X-ray crystallography can resolve structural ambiguities .

Q. What strategies are effective for scaling up this compound synthesis while maintaining purity?

- Continuous Flow Chemistry : Reduces reaction time and improves yield consistency compared to batch methods .

- Microwave Assistance : Enhances reaction efficiency for steps like cyclization or acylation .

- Industrial-Grade Purification : Use simulated moving bed (SMB) chromatography for large-scale separations .

Methodological Notes

- Synthesis References : Prioritize protocols from peer-reviewed journals (e.g., Ludwig-Maximilians-Universität München) over commercial databases .

- Data Validation : Cross-check spectral data with multiple sources (e.g., NIST Chemistry WebBook) to ensure accuracy .

- Biological Assays : Include positive controls (e.g., staurosporine for apoptosis) and dose-response curves to validate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.